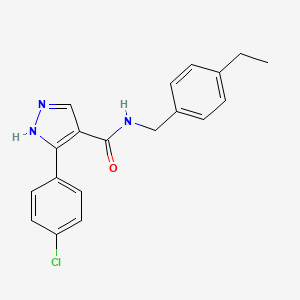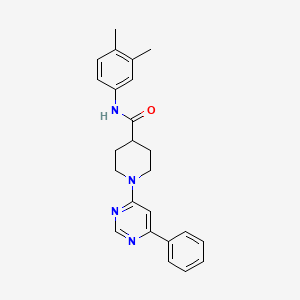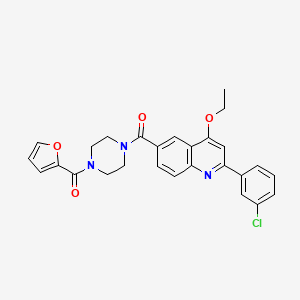![molecular formula C21H23NO4 B11269440 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-phenylpiperidine-2,6-dione](/img/structure/B11269440.png)
1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-phenylpiperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-phenylpiperidine-2,6-dione, also known by its chemical formula C30H38N4O8 , is a complex organic compound. Its systematic name is quite a mouthful: 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[2-[4-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dioxo-piperazin-1-yl]ethyl]piperazine-2,6-dione . Let’s break it down:
- The compound consists of a piperidine ring with additional functional groups.
- The phenyl and dimethoxyphenyl moieties contribute to its structure.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for this compound, but one common approach involves the following steps:
Alkylation: Start with 3,4-dimethoxybenzyl chloride (homo veratryl chloride) as the key starting material. Alkylate it with 3,4-dimethoxyphenethylamine to form the desired intermediate.
Piperazine Formation: React the intermediate with piperazine under suitable conditions to yield 1-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenylpiperazine-2,6-dione.
Oxidation: Finally, oxidize the piperazine ring to obtain the target compound.
Industrial Production: The industrial production methods may involve modifications of these steps, optimization, and scale-up processes.
Chemical Reactions Analysis
1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-phenylpiperidine-2,6-dione undergoes various chemical reactions:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions may lead to different products.
Substitution: The phenyl group can undergo substitution reactions.
Cyclization: Intramolecular cyclization reactions are possible.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles.
Scientific Research Applications
This compound finds applications across scientific domains:
Medicine: It may have potential therapeutic effects due to its structural features. Research explores its use in treating specific diseases.
Chemistry: It serves as a building block for more complex molecules.
Biology: Researchers investigate its interactions with biological targets.
Mechanism of Action
The exact mechanism of action remains an active area of study. It likely involves interactions with receptors or enzymes. For example, bevantolol, a related compound, exhibits both agonist and antagonist effects on alpha-receptors and acts as a beta-1 adrenoceptor antagonist .
Comparison with Similar Compounds
While 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-phenylpiperidine-2,6-dione is unique, similar compounds include 1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-methylphenyl)piperazine . These compounds share structural features but differ in substituents and properties.
Properties
Molecular Formula |
C21H23NO4 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenylpiperidine-2,6-dione |
InChI |
InChI=1S/C21H23NO4/c1-25-18-9-8-15(12-19(18)26-2)10-11-22-20(23)13-17(14-21(22)24)16-6-4-3-5-7-16/h3-9,12,17H,10-11,13-14H2,1-2H3 |
InChI Key |
PBVDZFQQRGZRFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)CC(CC2=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dihydro-N-(2-methoxyethyl)-3-oxo-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B11269357.png)
![N-Cyclohexyl-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-C]pyridine-7-carboxamide](/img/structure/B11269358.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoro-7-(morpholin-4-yl)quinolin-4(1H)-one](/img/structure/B11269365.png)
![N-cyclohexyl-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11269369.png)
![4-[(2-Methylbenzyl)sulfanyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B11269377.png)
![5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B11269381.png)
![4-[4-(2,5-Dimethoxybenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine](/img/structure/B11269401.png)

![N-(3,5-dimethoxyphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B11269410.png)
![4-[4-(2,5-Dimethoxybenzenesulfonyl)piperazin-1-YL]-6-(4-fluorophenyl)pyrimidine](/img/structure/B11269413.png)
![5-[(3-chlorophenyl)amino]-N-(2-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11269414.png)
![4-bromo-N-{3-[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11269424.png)


